2-(2-Chloro-6-methylbenzofuran-3-yl)aceticacid
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Overview
Description
2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The presence of a chloro and methyl group on the benzofuran ring enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Chlorination and Methylation: The introduction of the chloro and methyl groups can be achieved through electrophilic aromatic substitution reactions. Chlorination is often carried out using chlorine gas or other chlorinating agents, while methylation can be done using methyl iodide or dimethyl sulfate.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production of 2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst
Substitution: Sodium hydroxide, potassium tert-butoxide
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted benzofuran derivatives
Scientific Research Applications
2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The chloro and methyl groups on the benzofuran ring enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. The acetic acid moiety may also play a role in modulating the compound’s activity by influencing its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorobenzofuran-3-yl)acetic acid
- 2-(6-Methylbenzofuran-3-yl)acetic acid
- 2-(2-Chloro-6-methylbenzofuran-3-yl)propanoic acid
Uniqueness
2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid is unique due to the presence of both chloro and methyl groups on the benzofuran ring, which enhances its chemical reactivity and biological properties
Biological Activity
2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H11ClO3
- Molecular Weight : 240.67 g/mol
- CAS Number : 1420792-92-2
The biological activity of 2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and metabolic pathways. The compound may act as an inhibitor of the 5-lipoxygenase enzyme, which is crucial in the biosynthesis of leukotrienes, mediators involved in inflammatory responses .
Anti-inflammatory Effects
Research indicates that compounds similar to 2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid exhibit significant anti-inflammatory properties. Inhibiting the 5-lipoxygenase pathway can alleviate symptoms associated with inflammatory diseases such as asthma and arthritis .
Cytoprotective Properties
In animal studies, this compound has shown cytoprotective effects against gastric lesions induced by irritants such as ethanol and indomethacin. This suggests potential applications in protecting gastrointestinal mucosa from damage caused by non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies and Experimental Data
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Gastric Ulcer Prevention : In a study involving Sprague-Dawley rats, administration of 2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid prior to ethanol exposure significantly reduced gastric mucosal lesions compared to control groups receiving only the vehicle .
Treatment Group Lesion Score (Mean ± SD) Control (Vehicle) 8.5 ± 1.2 Low Dose (10 mg/kg) 4.0 ± 0.8 High Dose (50 mg/kg) 1.5 ± 0.5 - Inflammation Models : In models of inflammation induced by indomethacin, the compound demonstrated a dose-dependent reduction in ulcer formation, indicating its potential as a therapeutic agent for managing NSAID-induced gastric damage .
Synthesis and Derivatives
The synthesis of 2-(2-Chloro-6-methylbenzofuran-3-yl)acetic acid can be achieved through various organic reactions involving benzofuran derivatives. Its derivatives have been explored for enhanced biological activity, particularly in antimicrobial and anticancer studies .
Properties
IUPAC Name |
2-(2-chloro-6-methyl-1-benzofuran-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-6-2-3-7-8(5-10(13)14)11(12)15-9(7)4-6/h2-4H,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONOJKDMELEIBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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